molecular formula C13H11BrO3 B8238706 2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester

2-Naphthalenecarboxylic acid, 5-bromo-4-hydroxy-, ethyl ester

Cat. No. B8238706
M. Wt: 295.13 g/mol
InChI Key: FRFBJJINIVPNBP-UHFFFAOYSA-N
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Patent
US09139596B2

Procedure details

A solution of potassium tert-butoxide (20.0 g, 0.78 mol) at 55° C. in t-BuOH (249 mL) was treated with a premixed solution of diethyl succinate (40.4 mL, 0.243 mol) and 3-bromobenzaldehyde (18.9 mL, 0.162 mol) dropwise. Upon completion of the addition, the reaction mixture was warmed to 85° C. and stirred for 2 h. After 2 h, the reaction mixture was cooled to 25° C. The reaction mixture was acidified to pH<4 with 2 N aqueous HCl and concentrated. The aqueous suspension was then extracted with ethyl acetate (3×). The organic layers were combined and washed with saturated aqueous NaHCO3 (5×). The basic aqueous washes were combined and reacidified with 2 N aqueous HCl to pH 1. Finally, the aqueous phase was extracted with ethyl acetate (3×). The organic layers were combined, dried over Na2SO4, and concentrated under reduced pressure, which afforded the desired half ester (39.1 g, 77%) as an orange oil. The half ester (39.1 g, 0.124 mol) was dissolved in acetic anhydride (178 mL) and NaOAc (18.7 g, 0.137 mol) was added. The reaction mixture was warmed to 140° C. and stirred for 6 h. Upon completion, the reaction mixture was cooled to 25° C. and poured into H2O. The aqueous layer was extracted with ethyl acetate (3×). The organic layers were combined, dried over Na2SO4, and concentrated under reduced pressure. The residue was dissolved in anhydrous ethanol (620 mL). K2CO3 (104 g, 0.624 mol) was added, and the reaction mixture was warmed at 80° C. for 1 h. The reaction mixture was cooled and acidified to pH 1 with 2 N aqueous HCl. The ethanol was removed under reduced pressure and the aqueous suspension was extracted with ethyl acetate (3×). The organic extracts were combined, dried over Na2SO4, and concentrated under reduced pressure. Flash chromatography (SiO2, 16×30 cm, 0-15% EtOAc/hexanes gradient elution) provided 7 (5.4 g, 15% over 3 steps) as a yellow solid and its 7-bromo isomer (12.4 g, 34% over 3 steps). 1H NMR (CDCl3, 500 MHz) δ 8.16 (s, 1H), 8.07 (s, 1H), 7.89 (d, J=6.5 Hz, 1H), 7.73 (d, J=6.5 Hz, 1H), 7.63 (s, 1H), 7.29 (t, J=10 Hz, 1H), 4.43 (q, J=6.0 Hz, 2H) 1.44 (t, J=6.0 Hz, 3H). 13C NMR (CDCl3, 125 MHz) δ 165.9, 152.7, 136.3, 133.6, 130.6, 129.2, 126.7, 123.6, 122.7, 115.2, 112.3, 61.3, 14.3. IR (film) νmax3367, 2979, 1690, 1227 cm−1. ESI-TOF HRMS m/z 294.9959 (M+H+, C13H11BrO3 requires 294.9964).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
249 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
39.1 g
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
39.1 g
Type
reactant
Reaction Step Five
Quantity
178 mL
Type
solvent
Reaction Step Five
Name
Quantity
18.7 g
Type
reactant
Reaction Step Six
Name
Quantity
104 g
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:8][CH2:9][C:10]([O:12]CC)=O.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O.Cl.CC([O-])=O.[Na+].C([O-])([O-])=O.[K+].[K+]>CC(O)(C)C.C(OC(=O)C)(=O)C.O>[Br:19][C:20]1[CH:27]=[CH:26][CH:25]=[C:22]2[C:21]=1[C:10]([OH:12])=[CH:9][C:8]([C:7]([O:16][CH2:17][CH3:18])=[O:15])=[CH:23]2 |f:0.1,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
40.4 mL
Type
reactant
Smiles
C(CCC(=O)OCC)(=O)OCC
Name
Quantity
18.9 mL
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
249 mL
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ester
Quantity
39.1 g
Type
reactant
Smiles
Step Five
Name
ester
Quantity
39.1 g
Type
reactant
Smiles
Name
Quantity
178 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
18.7 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Step Seven
Name
Quantity
104 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 25° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
The aqueous suspension was then extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (5×)
EXTRACTION
Type
EXTRACTION
Details
Finally, the aqueous phase was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure, which
CUSTOM
Type
CUSTOM
Details
afforded the
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 140° C.
STIRRING
Type
STIRRING
Details
stirred for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in anhydrous ethanol (620 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed at 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous suspension was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
Flash chromatography (SiO2, 16×30 cm, 0-15% EtOAc/hexanes gradient elution)
CUSTOM
Type
CUSTOM
Details
provided 7 (5.4 g, 15% over 3 steps) as a yellow solid and its 7-bromo isomer (12.4 g, 34% over 3 steps)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C2C(=CC(=CC2=CC=C1)C(=O)OCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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